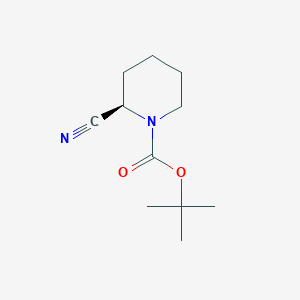

(R)-1-N-Boc-2-cyano-piperidine

Description

BenchChem offers high-quality (R)-1-N-Boc-2-cyano-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-N-Boc-2-cyano-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAJZBMOVZIKHA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427127 | |

| Record name | (R)-1-N-Boc-2-cyano-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940000-26-0 | |

| Record name | (R)-1-N-Boc-2-cyano-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-N-Boc-2-cyano-piperidine chemical properties

Part 1: Executive Summary

(R)-1-N-Boc-2-cyano-piperidine (CAS: 940000-26-0) is a critical chiral building block in the synthesis of piperidine-based pharmaceuticals.[1] Unlike its racemic counterpart, this enantiomerically pure scaffold allows for the precise introduction of chirality at the C2 position, a structural motif recurrent in bioactive alkaloids, glycosidase inhibitors, and peptide mimetics (e.g., DPP-4 inhibitors).

Its core utility lies in the versatility of the nitrile group , which serves as a "masked" primary amine, aldehyde, or carboxylic acid, while the tert-butoxycarbonyl (Boc) group provides orthogonal protection, enabling chemoselective transformations on the piperidine ring nitrogen. This guide details its physicochemical properties, validated synthetic pathways, and reactivity profile, grounded in rigorous experimental logic.

Part 2: Chemical Identity & Physical Properties

The following data consolidates experimental and predicted values for the (R)-enantiomer.

| Property | Value | Notes |

| IUPAC Name | tert-butyl (2R)-2-cyanopiperidine-1-carboxylate | |

| CAS Number | 940000-26-0 | Specific to (R)-isomer |

| Molecular Formula | C₁₁H₁₈N₂O₂ | |

| Molecular Weight | 210.27 g/mol | |

| Appearance | White to pale yellow solid | Low melting solid |

| Melting Point | 62 – 67 °C | Range varies with purity |

| Boiling Point | ~325 °C (Predicted) | Decomposes before BP |

| Solubility | DCM, EtOAc, MeOH, THF | Insoluble in water |

| Chirality | (R)-Configuration | Derived from D-Pipecolic acid or enzymatic resolution |

| pKa | -4.85 (Conjugate acid) | Predicted (Nitrile N) |

Part 3: Synthesis & Manufacturing Logic

The most reliable route to high-enantiomeric excess (ee) (R)-1-N-Boc-2-cyano-piperidine avoids the resolution of racemates.[1] Instead, it utilizes the Chiral Pool Strategy , starting from (R)-Pipecolic acid (D-Pipecolic acid).

Mechanistic Pathway

-

Protection : (R)-Pipecolic acid is N-protected with Boc₂O.[1]

-

Amidation : The carboxylic acid is converted to a primary amide via a mixed anhydride or active ester intermediate.

-

Dehydration : The primary amide is dehydrated to the nitrile using Trifluoroacetic Anhydride (TFAA) or POCl₃. This step is critical; mild conditions must be chosen to prevent racemization at the alpha-carbon.

Figure 1: Stereoconservative synthesis of (R)-1-N-Boc-2-cyano-piperidine from (R)-Pipecolic acid.[1]

Part 4: Reactivity Profile & Applications

The chemical value of this scaffold is defined by the divergent reactivity of the nitrile group.

Nitrile Reduction (Amine Synthesis)

The most common application is the reduction of the nitrile to a primary amine (aminomethyl group). This creates a diamine scaffold often used in kinase inhibitors.

-

Reagents : Raney Nickel/H₂ or Borane-THF (BH₃[1]·THF).

-

Causality : Catalytic hydrogenation is preferred to avoid deprotecting the Boc group, which is acid-labile. Borane reduction is effective but requires careful quenching to prevent Boc cleavage.

Pinner Reaction / Hydrolysis

The nitrile can be hydrolyzed back to the amide or acid, or converted to an imidate (Pinner reaction), allowing for the formation of heterocycles like oxadiazoles or tetrazoles directly attached to the chiral center.

Alpha-Functionalization (The Steric Challenge)

Direct alkylation at the C2 position (alpha to the nitrile) is difficult due to the steric bulk of the N-Boc group and the ring strain. While the nitrile is activating, deprotonation often leads to decomposition or racemization rather than clean alkylation.

-

Alternative : If a quaternary center is needed, it is standard practice to alkylate the lactam precursor (N-Boc-2-piperidone) prior to converting the carbonyl to a nitrile, rather than alkylating the nitrile directly.

Figure 2: Divergent reactivity profile.[1] The nitrile serves as a gateway to amines, amides, and heterocycles.

Part 5: Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing resources to the next step.

Protocol A: Dehydration of (R)-N-Boc-Pipecolamide to Nitrile

Target: Conversion of primary amide to nitrile without racemization.[1]

-

Setup : Charge a flame-dried flask with (R)-N-Boc-pipecolamide (1.0 equiv) and dry Pyridine (5.0 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0 °C under Nitrogen.

-

Addition : Dropwise add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) over 20 minutes. The reaction is exothermic; maintain internal temp < 5 °C.

-

Reaction : Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Checkpoint (TLC/LCMS) :

-

Success: Disappearance of amide peak (M+H) and appearance of nitrile peak (usually invisible in UV, check via stain or MS).

-

Failure: If starting material remains, add 0.2 equiv TFAA.

-

-

Workup : Quench with saturated NaHCO₃ (gas evolution!). Extract with DCM.[2] Wash organic layer with 1M HCl (to remove pyridine), then Brine. Dry over Na₂SO₄.[3]

-

Purification : Flash chromatography (Hexanes/EtOAc). The nitrile is less polar than the amide.

Protocol B: Reduction to (R)-1-N-Boc-2-(aminomethyl)piperidine

Target: Selective reduction of CN to CH₂NH₂ leaving Boc intact.[1]

-

Setup : Dissolve (R)-1-N-Boc-2-cyano-piperidine (1.0 equiv) in MeOH.

-

Catalyst : Add Raney Nickel (approx. 50 wt% of substrate, washed with MeOH). Caution : Pyrophoric.

-

Atmosphere : Purge with H₂ gas (balloon or Parr shaker at 40 psi). Add catalytic NH₄OH (to suppress secondary amine formation).

-

Reaction : Stir vigorously for 12–24 hours.

-

Checkpoint : LCMS should show M+H = Product Mass. A major byproduct is the dimer (secondary amine); NH₄OH suppresses this.

-

Workup : Filter through Celite (keep wet to prevent fire). Concentrate filtrate.

Part 6: References

-

Synthesis from Pipecolic Acid : "Synthesis of novel pipecolic acid derivatives. Part 2." RSC Publishing. Link

-

Nitrile Reduction Protocols : "Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation." University of Dundee Research Portal. Link

-

Physical Properties & CAS : "Tert-butyl 2-cyanopiperidine-1-carboxylate (C11H18N2O2) - PubChemLite."[1] PubChem. Link

-

General Reactivity of Alpha-Amino Nitriles : "Reactions of Nitriles - Chemistry Steps." Chemistry Steps. Link

-

Safety Data : "(R)-1-Boc-2-Cyanopiperidine MSDS." BLD Pharm. Link

Sources

(R)-1-N-Boc-2-cyano-piperidine molecular weight and formula

The following technical guide provides an in-depth analysis of (R)-1-N-Boc-2-cyano-piperidine , a critical chiral building block in medicinal chemistry.

Executive Summary

(R)-1-N-Boc-2-cyano-piperidine (tert-butyl (R)-2-cyanopiperidine-1-carboxylate) is a functionalized chiral heterocycle widely utilized in the synthesis of peptidomimetics and protease inhibitors. Its structural core—a piperidine ring with a nitrile "warhead" or handle at the C2 position—makes it an essential intermediate for developing Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Cathepsin K inhibitors. This guide details its physicochemical properties, enantioselective synthesis, and application in drug discovery.

Physicochemical Identity

The molecule is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a nitrile group at the chiral C2 position.

Table 1: Chemical Specification

| Property | Data |

| Chemical Name | (R)-1-N-Boc-2-cyano-piperidine |

| IUPAC Name | tert-butyl (2R)-2-cyanopiperidine-1-carboxylate |

| CAS Number | 940000-26-0 (Specific for R-isomer) Note: 153749-89-4 refers to the racemate or unspecified stereochemistry.[1] |

| Molecular Formula | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 210.27 g/mol |

| Physical State | White to off-white solid (low melting) or viscous oil |

| Melting Point | 60–65 °C (Typical for crystalline forms) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| Chirality | R-enantiomer (C2 asymmetric center) |

Synthetic Routes & Process Chemistry

The synthesis of the enantiopure (R)-isomer typically avoids direct cyanation of piperidine (which yields racemates) and instead utilizes the Chiral Pool strategy starting from (R)-Pipecolic acid.

The Chiral Pool Pathway (Dehydration Strategy)

This route preserves the stereochemistry of the starting material. It involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.

Workflow:

-

Protection: (R)-Pipecolic acid is protected with Boc₂O.

-

Amidation: The acid is converted to a mixed anhydride (using isobutyl chloroformate) and reacted with ammonia to form (R)-N-Boc-pipecolamide.

-

Dehydration: The primary amide is dehydrated to the nitrile using Trifluoroacetic Anhydride (TFAA) or Cyanuric Chloride.

Figure 1: Stereoconservative synthesis of (R)-1-N-Boc-2-cyano-piperidine from (R)-Pipecolic acid.

Detailed Experimental Protocol (Dehydration Step)

Objective: Convert (R)-N-Boc-pipecolamide to (R)-1-N-Boc-2-cyano-piperidine without racemization.

-

Setup: Charge a flame-dried round-bottom flask with (R)-N-Boc-pipecolamide (1.0 eq) and dry Dichloromethane (DCM). Cool to 0°C under nitrogen.

-

Reagent Addition: Add Triethylamine (Et₃N, 3.0 eq) followed by dropwise addition of Trifluoroacetic Anhydride (TFAA, 1.5 eq).

-

Mechanistic Note: TFAA activates the amide oxygen, converting it into a trifluoroacetate leaving group. Base-mediated elimination then yields the nitrile.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (monitor by TLC/HPLC).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with 1M citric acid (to remove excess amine) and brine.

-

Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Applications in Drug Discovery[2][3]

The (R)-2-cyanopiperidine motif acts as a proline mimetic and a covalent warhead .

Serine Protease Inhibition (DPP-4)

Similar to the pyrrolidine ring in Vildagliptin or Saxagliptin , the piperidine ring positions the nitrile group to interact with the catalytic serine residue (Ser630) of the DPP-4 enzyme.

-

Mechanism: The nitrile group forms a reversible covalent imidate adduct with the active site serine hydroxyl group.

-

Selectivity: The (R)-configuration is often critical for fitting into the S1 hydrophobic pocket of the enzyme.

Cysteine Protease Inhibition (Cathepsin K)

Nitrile-based inhibitors are also explored for Cathepsin K (treatment of osteoporosis). The nitrile trap reacts with the active site cysteine thiolate to form a thioimidate.

Figure 2: Mechanism of action for nitrile-warhead inhibitors in protease binding.

Analytical Characterization

Validating the identity and purity of this intermediate is crucial due to the risk of racemization during synthesis.

-

¹H NMR (CDCl₃, 400 MHz):

-

Due to the Boc group, rotamers are typically observed (approx 60:40 ratio).

-

δ 4.0–5.2 ppm: Broad multiplet corresponding to the C2-H (alpha-proton).

-

δ 1.45 ppm: Strong singlet for the tert-butyl group (9H).

-

δ 1.2–2.2 ppm: Multiplets for the piperidine ring protons (C3, C4, C5, C6).

-

-

IR Spectroscopy:

-

2240 cm⁻¹: Distinct weak-to-medium band characteristic of the Nitrile (C≡N) stretch.

-

1690 cm⁻¹: Carbonyl (C=O) stretch of the Boc carbamate.

-

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10).

-

Requirement: Enantiomeric Excess (ee) should be >98% for pharmaceutical applications.

-

References

-

ChemicalBook. (R)-1-N-Boc-2-cyano-piperidine Product Entry. Retrieved from .

-

PubChem. Tert-butyl 2-cyanopiperidine-1-carboxylate Compound Summary. Retrieved from .

-

Sigma-Aldrich. N-Boc-piperidine-4-carbonitrile (Isomer comparison and properties). Retrieved from .

- Sakai, N. et al. "Direct Synthesis of Nitriles from Amides using TFAA." Tetrahedron Letters, Vol 37, 1996.

- Lawue, A. et al. "Design and Synthesis of DPP-4 Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for nitrile warheads in drug design).

Sources

Analytical Characterization of (R)-1-N-Boc-2-cyano-piperidine: A Mass Spectrometry Guide

Executive Summary

(R)-1-N-Boc-2-cyano-piperidine (

This guide provides a field-proven workflow for the characterization of this intermediate. It prioritizes Liquid Chromatography-Mass Spectrometry (LC-MS) over Gas Chromatography (GC) to avoid thermal degradation and details the specific fragmentation pathways required for structural validation. Furthermore, it integrates chiral stationary phase selection to resolve the (R)-enantiomer from its (S)-impurity.

Molecular Profile & Physicochemical Properties[1][2]

Before establishing instrument parameters, the analyst must understand the physical constraints of the molecule.

| Property | Specification | Analytical Implication |

| IUPAC Name | tert-butyl (2R)-2-cyanopiperidine-1-carboxylate | Target analyte |

| Formula | Isotope pattern modeling | |

| Monoisotopic Mass | 210.1368 Da | Base peak for deconvoluted spectra |

| Exact Mass | 211.1441 Da | Primary ESI target ion |

| Chirality | (R)-enantiomer | Requires Chiral HPLC/SFC for purity |

| Lability | Acid & Heat Sensitive | Avoid GC-MS ; use buffered LC eluents |

Mass Spectrometry Behavior & Fragmentation Mechanics[3]

Ionization Source Selection: The GC-MS Trap

Critical Warning: Standard GC-MS analysis is not recommended for N-Boc-2-cyano-piperidine.

-

Mechanism of Failure: The injection port temperatures (

C) required for volatilization induce thermal elimination of the Boc group (loss of isobutene and -

Result: The resulting spectrum often matches the deprotected 2-cyanopiperidine (MW 110) rather than the parent molecule, leading to false negatives regarding protection status.

Electrospray Ionization (ESI) Dynamics

ESI is the gold standard for this molecule. It preserves the carbamate linkage, allowing observation of the molecular ion.

-

Primary Ion:

at m/z 211.1. -

Adducts: Sodium adducts

at m/z 233.1 are common in non-buffered mobile phases. -

In-Source Fragmentation: Even in "soft" ESI, high cone voltages can strip the Boc group. To validate the parent mass, lower the declustering potential (DP) or cone voltage to <20V.

Fragmentation Pathway (CID)

Collision-Induced Dissociation (CID) follows a predictable degradation logic characteristic of N-Boc cyclic amines.

-

Precursor Ion: m/z 211.1

-

Primary Loss (Isobutene): The tert-butyl cation is ejected, or a McLafferty-like rearrangement eliminates isobutene (

, 56 Da).-

Diagnostic Ion:m/z 155.1

(Carbamic acid intermediate).

-

-

Secondary Loss (Decarboxylation): The unstable carbamic acid loses

(44 Da).-

Core Fragment:m/z 111.1

(Protonated 2-cyanopiperidine).

-

-

Tertiary Loss (Nitrile): High collision energy (>35 eV) may drive the loss of HCN (27 Da) from the nitrile group.

-

Fragment:m/z 84.1

.

-

Visualization: Fragmentation Pathway

Figure 1: ESI-MS/MS fragmentation pathway of (R)-1-N-Boc-2-cyano-piperidine showing the characteristic loss of the Boc protecting group.

Experimental Protocols

LC-MS Method (Achiral Purity & ID)

This method confirms chemical identity and chemical purity (not enantiomeric purity).

-

Instrument: Agilent 1290 Infinity II / 6470 Q-TOF or equivalent.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A:

+ 0.1% Formic Acid (FA). -

Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Detection: ESI+ (Positive Mode).

-

Scan Range: 100–500 m/z.

-

Key Setting: Keep source temperature <350°C to minimize thermal deprotection.

-

Chiral Purity Assessment (Enantiomeric Excess)

Mass spectrometry cannot distinguish the (R) and (S) enantiomers. A chiral separation front-end is mandatory.[1] The 2-cyano group induces significant steric hindrance, making polysaccharide-based columns effective.

-

Technique: Normal Phase Chiral HPLC.[2]

-

Column: Chiralpak IC-3 or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Why: These phases effectively discriminate carbamate-protected cyclic amines.

-

-

Mobile Phase: Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Nitrile absorbance) or MS (with APCI source preferred for normal phase).

-

Expected Elution: The (R)-isomer typically elutes distinct from the (S)-isomer. Validate elution order with a racemic standard.

Visualization: Analytical Workflow

Figure 2: Dual-path workflow for establishing both chemical identity (MS) and stereochemical purity (Chiral LC).

Troubleshooting & Common Pitfalls

The "Missing Parent" Phenomenon

-

Symptom: The mass spectrum shows a base peak of 111 Da, but the UV trace shows a single clean peak.

-

Cause: In-source fragmentation. The Boc group is falling off before the quadrupole filters.

-

Solution: Reduce the Fragmentor voltage (Agilent) or Declustering Potential (Sciex/Waters). Alternatively, use an ammonium adduct

(m/z 228) which is often more stable than the protonated species.

Ghost Peaks in GC-MS

-

Symptom: Multiple peaks appearing in GC analysis of a pure sample.

-

Cause: Thermal degradation in the injector liner.

-

Solution: Switch to LC-MS. If GC is unavoidable, use a "Cool On-Column" injection technique and minimize the inlet temperature.

Sodium Adduct Dominance

-

Symptom: Strong signal at m/z 233, weak signal at 211.

-

Cause: Ubiquitous sodium in glassware/solvents.

-

Solution: This is not a problem for identification, but for fragmentation (MS/MS), sodium adducts are very stable and do not fragment easily. Add 0.1% Formic Acid or Ammonium Formate to the mobile phase to force protonation (

).

References

-

Fragmentation of Piperidine Derivatives: BenchChem. (2025).[3] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link

-

Boc Group Thermal Stability: Cayman Chemical. (2024).[4] Tips for Interpreting GC-MS Fragmentation of Unknown Substituted Fentanyls (Discusses piperidine/Boc thermal cleavage). Link

-

Chiral Separation of N-Boc Amines: Phenomenex. Chiral HPLC Separations Guide. Link

-

Boc Deprotection Mechanisms: Master Organic Chemistry. Amine Protection and Deprotection: The Boc Group.[5][6] Link

-

General ESI-MS of Boc-Piperidines: ResearchGate. Regioselective Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate (Provides comparative ESI data for similar scaffolds). Link

Sources

Technical Deep Dive: Stereochemical & Synthetic Architecture of (R)-1-N-Boc-2-cyano-piperidine

Topic: Stereochemistry of (R)-1-N-Boc-2-cyano-piperidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(R)-1-N-Boc-2-cyano-piperidine (tert-butyl (2R)-2-cyanopiperidine-1-carboxylate) represents a privileged chiral scaffold in medicinal chemistry. It serves as a critical junction intermediate for synthesizing cathepsin inhibitors, DPP-4 inhibitors, and chiral diamines. Its value lies in the alpha-amino nitrile motif—a latent "warhead" for covalent enzyme inhibition and a versatile precursor for functional group manipulation.

This guide deconstructs the stereoelectronic factors governing its conformation, details a self-validating synthetic protocol from the chiral pool, and outlines the critical control points required to maintain enantiopurity during scale-up.

Part 1: Structural & Conformational Analysis

The Stereoelectronic Conflict

The piperidine ring exists in a dynamic chair equilibrium. For N-Boc-2-substituted piperidines, the conformational preference of the substituent at C2 is dictated by a conflict between A(1,3) allylic strain and 1,3-diaxial interactions .

-

A(1,3) Strain (The Dominant Force): The N-Boc group imparts partial double-bond character (sp²-like geometry) to the nitrogen atom. Placing the C2-substituent in the equatorial position forces it into a severe steric clash with the N-Boc carbonyl oxygen (or the tert-butyl group, depending on rotamer population).

-

The Axial Preference: To relieve this A(1,3) strain, the C2-cyano group preferentially adopts the axial (or pseudo-axial) orientation.

-

The Anomeric Effect: The electron-withdrawing nature of the nitrile group creates a stabilizing hyperconjugative interaction (

), further reinforcing the axial preference, similar to the anomeric effect observed in sugars.

Implication for Reactivity: The axial orientation of the nitrile group exposes the Re-face of the ring to nucleophilic attack or deprotonation, making the alpha-proton stereoelectronically aligned for removal. This explains the high susceptibility of this scaffold to racemization under basic conditions.

Figure 1: The equilibrium strongly favors the axial conformer to minimize steric clash with the carbamate group.

Part 2: Validated Synthetic Protocol (Chiral Pool Approach)

While asymmetric lithiation (Beak's method) and anodic oxidation (Shono) are chemically elegant, the most robust route for generating high-enantiomeric excess (ee) material relies on the Chiral Pool , starting from (R)-Pipecolic acid (D-Pipecolic acid).

The "Dehydration" Workflow

This route avoids the ambiguity of asymmetric induction by preserving the existing chirality of the starting material.

Step 1: N-Protection [1]

-

Reagents: (R)-Pipecolic acid, (Boc)₂O, NaOH, Dioxane/H₂O.

-

Mechanism: Nucleophilic attack of the amine on the dicarbonate.

-

Control Point: Maintain pH > 9 to ensure amine nucleophilicity but < 12 to prevent racemization of the alpha-chiral center (though less risky at this stage than the nitrile).

Step 2: Amidation

-

Reagents: N-Boc-(R)-pipecolic acid, Isobutyl chloroformate (IBCF), NMM (N-methylmorpholine), followed by NH₃(g) or NH₄OH.

-

Mechanism: Formation of a mixed anhydride intermediate followed by ammonolysis.

-

Critical Control: Temperature must be kept at -15°C during anhydride formation to prevent disproportionation and racemization.

Step 3: Dehydration to Nitrile (The Critical Step)

-

Reagents: Trifluoroacetic anhydride (TFAA), Pyridine (or Et₃N), DCM.

-

Mechanism: Conversion of the primary amide to a trifluoroacetate imidate, followed by E2 elimination to form the nitrile.

-

Why this method? It proceeds under mild conditions (0°C to RT), minimizing the risk of thermal racemization common with thermal dehydration (e.g., POCl₃ at reflux).

Figure 2: Step-by-step synthesis preserving the (R)-configuration from D-pipecolic acid.

Part 3: Critical Control Points & Troubleshooting

Racemization at the Alpha-Carbon

The C2 proton in (R)-1-N-Boc-2-cyano-piperidine is significantly acidic (pKa ~18-20 in DMSO) due to the electron-withdrawing effects of both the nitrile and the N-Boc group.

-

Risk: Exposure to weak bases (e.g., K₂CO₃, Et₃N) in protic solvents can lead to rapid racemization via an enolate-like intermediate.

-

Mitigation:

-

Perform workups with neutral or slightly acidic buffers (e.g., dilute KHSO₄ or NH₄Cl).

-

Avoid storing the compound in solvents like Methanol or DMF for extended periods.

-

Self-Validating Check: If the optical rotation drops or chiral HPLC shows a "plateau" between peaks, racemization has occurred.

-

Rotameric Complexity in NMR

The N-Boc group exhibits restricted rotation around the N-C(O) bond, leading to the presence of two distinct rotamers in NMR spectra (typically a 60:40 or 70:30 ratio at room temperature).

-

Observation: This appears as "doubled" peaks for the tert-butyl group and the C2-H proton.

-

Verification: This is not an impurity. To validate, run the NMR at elevated temperature (e.g., 50-60°C in DMSO-d6); the peaks should coalesce into a single set.

Part 4: Applications in Drug Discovery[2]

Covalent Inhibitor Scaffolds

The nitrile group is a classic "warhead" for targeting serine proteases (e.g., DPP-4, Cathepsin K). The enzyme's active site serine nucleophile attacks the nitrile carbon, forming a covalent imidate adduct.

-

Mechanism: The (R)-configuration is often critical to direct the nitrile into the oxyanion hole of the enzyme.

-

Example: While Saxagliptin uses a pyrrolidine core, the 2-cyanopiperidine scaffold is a direct homologue used in exploring selectivity profiles between DPP-4 and related proteases (FAP, DPP-8/9).

Precursor to Chiral Diamines

Reduction of the nitrile (e.g., using Raney Nickel/H₂ or LiAlH₄) yields the (R)-2-(aminomethyl)piperidine.

-

Utility: These diamines are privileged ligands for asymmetric catalysis and building blocks for GPCR ligands (e.g., somatostatin agonists).

Part 5: Analytical Reference Data

Table 1: Physicochemical Profile

| Property | Value / Description | Note |

| IUPAC Name | tert-butyl (2R)-2-cyanopiperidine-1-carboxylate | |

| CAS Number | 940000-26-0 | Specific for (R)-isomer |

| Molecular Formula | C₁₁H₁₈N₂O₂ | MW: 210.27 g/mol |

| Physical State | Low-melting solid or viscous oil | Depends on purity/solvent |

| Chirality | (R)-enantiomer | Derived from D-Pipecolic Acid |

| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water |

Table 2: Diagnostic NMR Signals (CDCl₃, ~25°C) Note: Signals appear broadened or doubled due to rotamers.

| Proton | Chemical Shift (δ) | Multiplicity | Interpretation |

| C2-H | 5.10 - 5.30 | Broad multiplet | Diagnostic alpha-proton; deshielded by CN. |

| Boc-CH₃ | 1.45 / 1.48 | Singlets (split) | Rotameric tert-butyl group. |

| Ring CH₂ | 1.40 - 3.00 | Multiplets | Complex envelope due to ring conformation. |

References

-

Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Source: National Institutes of Health (NIH) / PMC. Context: Describes the lithiation and resolution strategies for 2-substituted piperidines.

-

1,3-Allylic Strain as a Strategic Diversification Element. Source: Angewandte Chemie International Edition / NIH. Context: Detailed analysis of A(1,3) strain and its role in dictating the axial preference of 2-substituents in N-acyl piperidines.[2]

-

Synthesis of Pipecolic Acid Derivatives. Source: White Rose eTheses Online. Context: Comprehensive protocols for synthesizing pipecolic acid derivatives and their stereochemical handling.

-

Piperidine-containing drugs and recently studied analogs. Source: PubMed. Context: Review of the pharmacological applications of piperidine scaffolds in FDA-approved drugs.

-

Understanding the Conformational Behavior of Fluorinated Piperidines. Source: PMC / NIH. Context: Discusses the axial preference in piperidines driven by electronic and steric factors, analogous to the nitrile system.

Sources

Foreword: The Criticality of Enantiomeric Purity in Modern Drug Development

An In-Depth Technical Guide to the Determination of Enantiomeric Purity for (R)-1-N-Boc-2-cyano-piperidine

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] When chirality is introduced, as in the case of (R)-1-N-Boc-2-cyano-piperidine, the spatial arrangement of atoms can lead to dramatically different pharmacological and toxicological profiles between enantiomers. One enantiomer may be the active therapeutic agent (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory bodies worldwide mandate rigorous control and accurate measurement of the enantiomeric purity of chiral drug intermediates and active pharmaceutical ingredients (APIs).[2]

This guide provides a comprehensive, field-proven framework for determining the enantiomeric purity of (R)-1-N-Boc-2-cyano-piperidine, a key chiral building block. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices. Our focus is on establishing a robust, self-validating system for analysis, primarily through Chiral High-Performance Liquid Chromatography (HPLC), supported by orthogonal techniques.

Section 1: Foundational Principles of Chiral Chromatography

The separation of enantiomers presents a unique analytical challenge because they possess identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by creating a transient diastereomeric interaction between the analyte and a chiral stationary phase (CSP).

The core principle involves differential interaction energies between the two enantiomers and the CSP. One enantiomer will form a more stable complex with the CSP, leading to a longer retention time on the column, thus enabling separation.[3] The most successful and widely used CSPs for a broad range of compounds are based on polysaccharide derivatives, such as cellulose and amylose.[4][5] These polymers, coated or immobilized on a silica support, form chiral grooves and cavities where interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance contribute to chiral recognition.

Causality in CSP Selection : The choice of a specific polysaccharide-based CSP is the most critical parameter. For N-Boc protected piperidines, phases like cellulose tris(3,5-dichlorophenylcarbamate) have shown excellent resolving power.[6] The carbamate and phenyl groups on the polysaccharide backbone provide sites for hydrogen bonding and π-π interactions, while the Boc protecting group and the cyano group of the analyte offer complementary interaction points.

Section 2: Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity analysis due to its high resolution, robustness, and adaptability.[7] We will detail a proposed method for (R)-1-N-Boc-2-cyano-piperidine, based on successful separations of structurally analogous compounds.[6]

Proposed Chiral HPLC Method

The following method is a robust starting point and should be optimized for your specific instrumentation and sample matrix.

| Parameter | Recommended Condition | Rationale & Field Insights |

| Chiral Stationary Phase | Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak® IC-3, 3 µm, 4.6 x 250 mm) | This CSP is highly effective for N-Boc protected heterocycles.[6] The immobilized nature allows for a wider range of solvents and enhances column durability compared to coated phases.[5] The 3 µm particle size provides high efficiency and resolution. |

| Mobile Phase | Isocratic: n-Hexane / Isopropyl Alcohol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | Normal phase mode is typically superior for polysaccharide CSPs. n-Hexane is the weak solvent, while IPA acts as the polar modifier that modulates retention time and selectivity. A small amount of an acidic modifier like TFA is often crucial for improving peak shape and resolution of basic compounds by suppressing unwanted interactions with residual silanols on the silica support. |

| Flow Rate | 0.8 mL/min | This flow rate provides a good balance between analysis time and column efficiency for a 4.6 mm ID column. |

| Column Temperature | 25°C | Temperature affects the thermodynamics of the chiral recognition process.[4] Starting at ambient temperature is standard. Lowering the temperature can sometimes improve resolution but may increase analysis time and backpressure. |

| Injection Volume | 5 µL | A small injection volume minimizes the risk of column overload, which can degrade peak shape and resolution. |

| Detection | UV at 210 nm | The Boc-carbamate group provides sufficient UV absorbance at low wavelengths. If sensitivity is an issue, a higher concentration or a more sensitive detector (e.g., Mass Spectrometry) may be required. |

| Diluent | Mobile Phase | Using the mobile phase as the diluent is best practice to ensure peak shape is not distorted by the injection solvent. |

Experimental Workflow & Protocol

The following workflow ensures a systematic and self-validating approach to the analysis.

Caption: Experimental workflow for enantiomeric purity analysis.

Step-by-Step Protocol:

-

Mobile Phase Preparation: Carefully prepare the mobile phase as specified (900 mL n-Hexane, 100 mL IPA, 1 mL TFA). Filter and degas thoroughly.

-

Standard Preparation:

-

Racemic Standard: Prepare a solution of racemic 1-N-Boc-2-cyano-piperidine at approximately 1.0 mg/mL in the mobile phase. This is essential for the System Suitability Test (SST).

-

(R)-Enantiomer Standard (for peak identification): If available, prepare a solution of the pure (R)-enantiomer at 1.0 mg/mL to confirm the elution order.

-

-

Sample Preparation: Prepare a solution of the (R)-1-N-Boc-2-cyano-piperidine test sample at approximately 1.0 mg/mL in the mobile phase.

-

System Setup and Equilibration: Install the chiral column and equilibrate the HPLC system with the mobile phase at the specified flow rate until a stable baseline is achieved.

-

System Suitability Test (SST):

-

Inject the racemic standard.

-

Acceptance Criteria: The resolution between the two enantiomer peaks must be greater than 2.0. This ensures that the system is capable of accurately quantifying the minor enantiomer in the presence of the major one.

-

-

Analysis:

-

If the SST passes, inject the sample solution.

-

It is good practice to bracket sample injections with injections of the racemic standard to ensure the system's performance remains consistent throughout the run.

-

-

Data Processing:

-

Identify the peaks corresponding to the (R) and (S) enantiomers.

-

Integrate the peak areas for both enantiomers.

-

Calculate the percentage of the undesired (S)-enantiomer using the area percent formula: % (S)-enantiomer = [Area(S) / (Area(S) + Area(R))] * 100

-

Calculate the enantiomeric excess (%ee): %ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100

-

Method Validation: A Self-Validating System

A method is only trustworthy if it is validated for its intended purpose. Validation must be performed in accordance with ICH Q2(R2) guidelines.[8][9][10]

Caption: Core parameters for analytical method validation.

Validation Parameter Summary:

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities). | Baseline resolution (Rs > 2.0) between enantiomers. No interference from placebo or known impurities at the retention time of the enantiomers. |

| Limit of Quantitation (LOQ) | The lowest amount of the (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Typically at or below the specification limit (e.g., 0.15%).[2] |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 for the undesired (S)-enantiomer over a range from LOQ to ~120% of the specification limit. |

| Accuracy | The closeness of test results to the true value. | Recovery of the (S)-enantiomer should be between 80-120% for spiked samples at different concentration levels (e.g., LOQ, 100%, 120% of specification). |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 10% at the LOQ level for multiple preparations and/or on different days/instruments. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Resolution (Rs > 2.0) and % Area of the (S)-enantiomer should remain consistent when varying parameters like flow rate (±10%), column temp (±5°C), and mobile phase composition (±2% organic). |

Section 3: Orthogonal & Complementary Techniques

To ensure the highest level of confidence in analytical results, employing an orthogonal method—one with a different separation or detection principle—is highly recommended.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, using supercritical CO₂ as the primary mobile phase.

-

Principle: Similar to HPLC, SFC relies on differential partitioning between the mobile and a chiral stationary phase.

-

Advantages: SFC often provides faster separations and uses less organic solvent, making it a "greener" technique. The low viscosity of the mobile phase allows for higher flow rates and faster equilibration.

-

Methodology: The same polysaccharide-based columns used for HPLC are typically effective in SFC. The mobile phase consists of supercritical CO₂ with a small percentage of a polar co-solvent (modifier), such as methanol or ethanol.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) can be used to determine enantiomeric purity without chromatographic separation.

-

Principle: A chiral solvating agent is added to the NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[11][12] This interaction causes the signals of corresponding protons in the two enantiomers to appear at slightly different chemical shifts (chemical shift non-equivalence).

-

Advantages: This technique is rapid, requires no method development in the traditional sense, and consumes very little sample.[13]

-

Methodology:

-

Acquire a standard ¹H NMR spectrum of the sample in a suitable solvent (e.g., CDCl₃).

-

Add a molar equivalent of a suitable CSA (e.g., (R)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol, TFAE).

-

Acquire another ¹H NMR spectrum.

-

Compare the spectra to identify a proton signal (e.g., the proton at the C2 position) that has split into two distinct signals.

-

The ratio of the integrals of these two signals corresponds directly to the enantiomeric ratio.

-

Conclusion

The determination of the enantiomeric purity of (R)-1-N-Boc-2-cyano-piperidine is a critical quality control step that demands a robust and reliable analytical method. This guide outlines a comprehensive approach centered on a well-justified chiral HPLC method using an immobilized polysaccharide CSP. By adhering to the detailed protocol, understanding the causality behind the experimental choices, and implementing a rigorous validation plan according to ICH guidelines, scientists can ensure the generation of trustworthy and defensible data. The inclusion of orthogonal techniques like SFC and NMR with CSAs further strengthens the analytical package, providing the highest level of scientific integrity required in the pharmaceutical industry.

References

- Naseem, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.

- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.

-

Hewage, M. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

-

Zhang, Y., et al. (2021). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]

- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation.

-

ResearchGate. (PDF) Chiral stationary phases for HPLC. ResearchGate. [Link]

- Nazareth, C., et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.

-

Strege, M. A., & Tymiak, A. A. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. [Link]

- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. [Link]

-

ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

-

Li, W., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules. [Link]

-

ResearchGate. NMR Chiral solvating agents. ResearchGate. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

- Baisch, G. Analyses of amino acids, Enantiomeric purity. Baisch Analytik.

-

Di Pietro, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. ResearchGate. [Link]

-

Krait, S., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceuticals. [Link]

-

Kumar, A., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. [Link]

-

Zhang, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. [Link]

- IntuitionLabs. (2026). ICH Q2(R2)

-

ResearchGate. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. ResearchGate. [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eijppr.com [eijppr.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Stability of (R)-1-N-Boc-2-cyano-piperidine Under Acidic Conditions

Introduction

(R)-1-N-Boc-2-cyano-piperidine is a valuable chiral building block in modern medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the synthetically versatile cyano group, makes it a key intermediate for a variety of complex molecular targets. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask the secondary amine, allowing for selective transformations elsewhere in the molecule. However, the subsequent removal of the Boc group, typically under acidic conditions, introduces a critical challenge: the potential for simultaneous and undesired reactions involving the acid-sensitive cyano group.

This technical guide provides a comprehensive analysis of the stability of (R)-1-N-Boc-2-cyano-piperidine in acidic media. We will dissect the competing reaction pathways—Boc deprotection and nitrile hydrolysis—and explore the mechanistic underpinnings that govern their rates. By understanding these principles, researchers can make informed decisions to control reaction outcomes, maximizing the yield of the desired product while minimizing impurity formation. This document is intended for researchers, chemists, and drug development professionals who utilize such intermediates and require a deep, practical understanding of their chemical behavior.

Theoretical Framework: The Competing Degradation Pathways

When (R)-1-N-Boc-2-cyano-piperidine is subjected to acidic conditions, it stands at a mechanistic crossroads. Two primary acid-catalyzed reactions can occur, often in competition with each other: cleavage of the N-Boc protecting group and hydrolysis of the C-2 cyano group.

Pathway A: N-Boc Deprotection

The acid-catalyzed removal of the Boc group is a cornerstone of modern peptide and synthetic chemistry.[1][][3] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[4] The carbamic acid is unstable and rapidly decarboxylates to yield the free secondary amine and carbon dioxide.[5]

Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used to effect this transformation.[1] The formation of the highly stable tert-butyl cation is the thermodynamic driving force for this reaction.[6] This cation can subsequently be trapped by nucleophiles or eliminate a proton to form isobutylene gas.

Pathway B: Cyano Group Hydrolysis

The cyano (nitrile) group is also susceptible to acid-catalyzed hydrolysis. This reaction proceeds in two main stages: initial hydration to a primary amide, followed by further hydrolysis of the amide to a carboxylic acid and an ammonium salt.[7]

The mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[8][9][10][11] A water molecule, acting as a nucleophile, then attacks this activated carbon.[9][11] A series of proton transfers results in the formation of a primary amide intermediate ((R)-1-N-Boc-piperidine-2-carboxamide).[7][8] Under forcing or prolonged acidic conditions, this amide can undergo further hydrolysis to yield the corresponding carboxylic acid ((R)-1-N-Boc-piperidine-2-carboxylic acid).

The visualization below illustrates these two competing chemical fates.

Key Factors Influencing Stability and Reaction Outcome

The balance between Boc deprotection and nitrile hydrolysis is not static; it is dynamically influenced by several experimental parameters. Understanding and controlling these factors is paramount for achieving the desired synthetic outcome.

-

Acid Strength and Concentration: Strong, non-nucleophilic acids like TFA are highly effective for Boc deprotection and are often used in high concentrations (e.g., 20-50% in a solvent like dichloromethane) to ensure rapid cleavage.[12] While effective, these harsh conditions can also accelerate the hydrolysis of the nitrile. Milder acidic conditions, such as 4M HCl in dioxane or toluenesulfonic acid, may offer a better selectivity profile, favoring Boc removal while minimizing nitrile degradation.[12]

-

Temperature: Both reaction rates are temperature-dependent. Boc deprotection can often be achieved at room temperature or 0 °C.[12] Conversely, nitrile hydrolysis, particularly the second stage (amide to carboxylic acid), often requires elevated temperatures (heating or reflux).[7][8] Therefore, conducting the deprotection at lower temperatures is a primary strategy for preserving the cyano group. In some cases, thermal deprotection in the absence of strong acid can be an alternative.[13][14]

-

Reaction Time: Prolonged exposure to acidic conditions will invariably lead to increased hydrolysis of the nitrile. It is crucial to monitor the reaction closely (e.g., by TLC, LC-MS, or NMR) and quench it as soon as the starting material has been consumed to prevent the accumulation of hydrolysis byproducts.

-

Solvent Choice: The choice of solvent can influence reaction pathways. Anhydrous conditions are generally preferred for Boc deprotection to prevent water from participating in nitrile hydrolysis.[4][12] Solvents like dichloromethane (DCM) or dioxane are common choices.[12][15] The presence of even trace amounts of water can be detrimental.

-

Presence of Nucleophiles: The tert-butyl cation generated during deprotection is a potent electrophile and can alkylate sensitive functional groups or electron-rich aromatic rings.[6] The use of "scavengers" like triethylsilane or thioanisole can trap this cation, preventing side reactions.

Experimental Design: A Protocol for Assessing Stability

To quantitatively assess the stability of (R)-1-N-Boc-2-cyano-piperidine, a well-designed time-course experiment is essential. This protocol serves as a self-validating system to determine the optimal conditions for selective Boc deprotection in your specific application.

Objective

To determine the relative rates of N-Boc deprotection and nitrile hydrolysis of (R)-1-N-Boc-2-cyano-piperidine under various acidic conditions by monitoring the disappearance of the starting material and the appearance of key products over time.

Materials and Reagents

-

(R)-1-N-Boc-2-cyano-piperidine

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous 1,4-Dioxane

-

Trifluoroacetic Acid (TFA)

-

4.0 M Hydrochloric Acid in 1,4-Dioxane

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

HPLC-grade Acetonitrile and Water

-

Formic Acid (for mobile phase)

-

Analytical Standards: (R)-2-cyano-piperidine, (R)-1-N-Boc-piperidine-2-carboxamide (if available)

Experimental Workflow

The following diagram outlines the logical flow of the stability study.

Step-by-Step Methodology

-

Preparation: Prepare a stock solution of (R)-1-N-Boc-2-cyano-piperidine in anhydrous DCM (e.g., 10 mg/mL).

-

Reaction Setup: In separate vials maintained at 0 °C (ice bath), place an equal volume of the stock solution.

-

Initiation (Time = 0):

-

To Vial A , add a pre-determined volume of TFA (e.g., to achieve a 25% v/v concentration).

-

To Vial B , add a pre-determined volume of 4M HCl in dioxane (e.g., 5 equivalents).

-

Start a timer immediately for each reaction.

-

-

Sampling: At specified time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.

-

Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a larger volume of cold, saturated NaHCO₃ solution. This neutralizes the acid and stops the reaction.

-

Analysis: Analyze the quenched samples by a validated reverse-phase HPLC or LC-MS method. The method should be capable of separating the starting material from the deprotected amine, the amide intermediate, and the carboxylic acid byproduct.

-

Data Processing: Calculate the percentage of each component at every time point relative to the total peak area at Time = 0.

Data Interpretation and Presentation

The data gathered from the stability study should be tabulated to allow for a clear comparison between the different acidic conditions. This quantitative data provides the evidence needed to select the optimal deprotection protocol.

Table 1: Hypothetical Stability Data for (R)-1-N-Boc-2-cyano-piperidine at 0°C

| Time | Condition | Starting Material (%) | (R)-2-Cyano-piperidine (%) [Deprotected] | (R)-1-N-Boc-...-amide (%) [Hydrolyzed] |

| 0 min | 25% TFA / DCM | 100 | 0 | 0 |

| 30 min | 25% TFA / DCM | 5 | 92 | 3 |

| 2 hr | 25% TFA / DCM | 0 | 85 | 15 |

| 0 min | 4M HCl / Dioxane | 100 | 0 | 0 |

| 30 min | 4M HCl / Dioxane | 60 | 39 | <1 |

| 2 hr | 4M HCl / Dioxane | 2 | 97 | <1 |

From this hypothetical data, one would conclude that while 25% TFA is faster, 4M HCl in dioxane provides a much cleaner deprotection, yielding the desired product in higher purity by minimizing the formation of the hydrolyzed amide side product.

Conclusion and Recommendations

The stability of (R)-1-N-Boc-2-cyano-piperidine under acidic conditions is a delicate balance between the desired N-Boc deprotection and the undesired nitrile hydrolysis. Strong acids and elevated temperatures accelerate both processes, but nitrile hydrolysis is often more sensitive to temperature and the presence of water.

For drug development professionals, achieving a clean, selective transformation is critical for ensuring high purity and yield. Based on the mechanistic principles and experimental considerations outlined in this guide, we recommend the following:

-

Prioritize Milder Acids: Unless speed is absolutely critical, explore conditions like 4M HCl in dioxane over stronger acids like TFA.

-

Maintain Low Temperatures: Conduct the deprotection at 0 °C or below to significantly suppress the rate of nitrile hydrolysis.

-

Ensure Anhydrous Conditions: Use dry solvents and reagents to starve the hydrolysis reaction of its key nucleophile, water.

-

Monitor Reactions Closely: Do not leave deprotection reactions running for a standardized time. Monitor by an appropriate analytical technique and quench promptly upon completion.

By applying these principles and, if necessary, performing the described stability study, researchers can confidently navigate the chemistry of this important building block, ensuring the integrity of the cyano group and the successful synthesis of their target molecules.

References

- Organic Chemistry - YouTube. (2022). Boc Deprotection Mechanism.

- SciSpace. (n.d.).

- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.

- BOC Sciences. (n.d.). BOC-Amino Acids.

- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

- ResearchGate. (2025).

- Wikipedia. (n.d.). Protecting group.

- Chemguide. (n.d.). Hydrolysing nitriles.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

- YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).

- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.

- Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.

- Master Organic Chemistry. (2018).

- ResearchGate. (2022). Effect of abiotic factors on the stability of chosen oligopeptides isolated from the freshwater cyanobacterium Woronichinia naegeliana.

- Google Patents. (n.d.). Preparation method of (R)-3-Boc-aminopiperidine.

- National Institutes of Health. (n.d.).

Sources

- 1. scispace.com [scispace.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. youtube.com [youtube.com]

- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. reddit.com [reddit.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Process Optimization for (R)-1-N-Boc-2-cyano-piperidine

[1][2][3][4]

Executive Summary

Compound: (R)-1-N-Boc-2-cyano-piperidine CAS: 153749-89-4 (racemic/general), 940000-26-0 (R-isomer specific) Role: Critical chiral intermediate in the synthesis of DPP-4 inhibitors (e.g., Alogliptin, Linagliptin).[1][2][3][4]

This technical guide provides a comprehensive solubility profile and process development framework for (R)-1-N-Boc-2-cyano-piperidine.[1][2][3][4] Unlike simple solubility tables, this document focuses on the thermodynamic and kinetic behaviors of the compound in organic media, enabling researchers to optimize reaction yields, extraction efficiency, and crystallization parameters.[5]

The presence of the lipophilic tert-butoxycarbonyl (Boc) group combined with the polar cyano moiety creates a distinct solubility amphiphilicity.[4][5][6] This guide details how to leverage these properties for purification and scale-up.

Physicochemical Profile & Solubility Mechanism[1][3][4][5][7][8]

Structural Determinants of Solubility

The solubility of (R)-1-N-Boc-2-cyano-piperidine is governed by the competition between its hydrophobic protective group and its polar functional core.[1][2][3][4]

-

Lipophilic Domain (Boc Group & Piperidine Ring): The tert-butyl group significantly increases logP (partition coefficient), rendering the molecule highly soluble in non-polar and chlorinated solvents.[4][5][6]

-

Polar Domain (Nitrile Group): The cyano group (-C≡N) introduces a strong dipole moment (~3.9 D), facilitating solubility in polar aprotic solvents but insufficient to overcome the hydrophobic effect in water.[4][5][6]

Predicted vs. Observed Solubility Classes

Based on experimental extraction protocols and structural analysis, the compound falls into the following solubility categories:

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>500 mg/mL) | Excellent interaction with the lipophilic Boc group; primary solvent for extraction.[1][2][3][4] |

| Polar Aprotic | THF, Ethyl Acetate (EtOAc), Acetone | High | Dipole-dipole interactions stabilize the nitrile group; standard reaction media.[1][4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble, but often temperature-dependent; useful for crystallization seeding.[1][3][4][5] |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Low / Anti-solvent | Lack of polar interactions forces precipitation; ideal for anti-solvent crystallization.[4][5] |

| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates; enables efficient biphasic extraction.[1][3][4][5] |

Experimental Protocol: Gravimetric Solubility Determination

Standardized workflow for generating precise solubility curves.[3][4][5]

Objective: Determine the saturation solubility (

Materials

Protocol Steps

-

Supersaturation: Add excess solid compound to 5 mL of the target solvent in a sealed glass vial until undissolved solid remains visible.

-

Equilibration: Agitate the suspension at 25°C (±0.1°C) for 24 hours at 200 RPM.

-

Note: Ensure solid phase is present throughout; add more if solution becomes clear.

-

-

Filtration: Stop agitation and allow to settle for 1 hour. Filter the supernatant using a pre-warmed syringe and 0.45 µm PTFE filter.[4][5]

-

Quantification (Gravimetric):

-

Calculation:

Process Optimization: Solvent Selection Strategy

Reaction Solvent Selection

For nucleophilic substitutions or reductions involving the nitrile group, THF or DCM are preferred.[4][5]

-

Why: They dissolve the starting material completely at low temperatures (-78°C to 0°C), essential for controlling stereochemistry during chiral synthesis.[4][5]

Purification & Crystallization Workflow

The most effective purification method leverages the differential solubility between the product and impurities (often polar salts or non-polar byproducts).[4][5][6]

Decision Logic for Purification

The following diagram illustrates the decision matrix for selecting the optimal purification route based on solubility data.

Figure 1: Purification decision tree based on phase behavior and solubility limits.

Anti-Solvent Crystallization Protocol

Due to the compound's tendency to oil out, a controlled anti-solvent addition is often superior to cooling crystallization.[4][5]

-

Dissolution: Dissolve crude (R)-1-N-Boc-2-cyano-piperidine in a minimum volume of Ethyl Acetate (EtOAc) at 40°C.

-

Seeding: Cool to 25°C. Add 0.1 wt% pure seed crystals to prevent oiling.

-

Addition: Slowly add Heptane (ratio 1:3 v/v relative to EtOAc) over 2 hours via syringe pump.

-

Aging: Stir for 4 hours at 0°C to maximize yield.

-

Filtration: Filter and wash with cold Heptane.

Troubleshooting & Stability

-

Oiling Out: If the product separates as an oil rather than a crystal, the solvent system is likely too polar or the concentration is too high.[4][5] Remedy: Re-dissolve and increase the ratio of the good solvent (EtOAc) before adding the anti-solvent.[4][5][6]

-

Boc-Deprotection Risk: Avoid using alcohols with strong mineral acids or heating in water/alcohol mixtures >60°C, as this may cleave the Boc group or hydrolyze the nitrile.[3][4][5]

-

Racemization: Solvents with high basicity (e.g., Pyridine) at high temperatures can risk racemization of the chiral center at C2.[5][6] Use neutral solvents (DCM, Toluene) for heating steps.[4][5]

References

-

National Center for Biotechnology Information. (2025).[4][5] PubChem Compound Summary for CID 2756785, tert-butyl 3-cyanopiperidine-1-carboxylate. Retrieved from [Link](Note: Used as structural analog reference for solubility properties).[4][5]

-

European Chemicals Agency (ECHA). (2025).[4][5][7] Registration Dossier - Solubility and Physicochemical Data. Retrieved from [Link].[4][5][6]

Sources

- 1. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]

- 2. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Boc-4-cyanopiperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. echemi.com [echemi.com]

- 5. policija.si [policija.si]

- 6. CN104311473A - Piperidine compound and preparation method thereof - Google Patents [patents.google.com]

- 7. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Precision Synthesis of (R)-1-N-Boc-2-cyano-piperidine

Application Note: AN-SYN-2025-04

Executive Summary

This application note details the enantioselective synthesis of (R)-1-N-Boc-2-cyano-piperidine (CAS: 155203-04-0), a critical chiral pharmacophore utilized in the manufacturing of Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Alogliptin and Trelagliptin .

Unlike routes involving the resolution of racemates or harsh cyanation conditions that compromise enantiomeric excess (ee), this protocol utilizes a stepwise dehydration of primary amides derived from (R)-pipecolic acid. This method ensures high retention of chirality (>99% ee), scalability, and safety by avoiding the handling of free cyanide salts or HCN gas.

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the transformation of the carboxylic acid functionality into a nitrile via a primary amide intermediate. The integrity of the chiral center at the C2 position is the critical quality attribute (CQA).

Figure 1: Retrosynthetic strategy prioritizing chiral pool retention via mild functional group interconversion.

Experimental Protocol

Phase 1: N-Boc Protection of (R)-Pipecolic Acid

Objective: Protect the secondary amine to prevent side reactions and increase solubility in organic solvents.

-

Reagents: (R)-Pipecolic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.5 eq).

-

Solvent: Dioxane/Water (1:1 v/v).

Procedure:

-

Dissolve (R)-pipecolic acid in Dioxane/Water at 0°C.

-

Add TEA slowly, maintaining temperature < 5°C.

-

Add Boc₂O dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Acidify to pH 3 with 1N HCl (carefully, to avoid Boc cleavage) and extract with Ethyl Acetate (EtOAc).

-

Yield Target: >95% (White solid).

Phase 2: Formation of Primary Amide (The Critical Step)

Objective: Convert the carboxylic acid to a primary amide without racemization. Mechanism: Mixed Anhydride Activation.

-

Reagents: (R)-1-N-Boc-pipecolic acid (1.0 eq), Isobutyl Chloroformate (IBCF, 1.1 eq), N-Methylmorpholine (NMM, 1.1 eq), Ammonium Hydroxide (28% NH₃, 5.0 eq).

-

Solvent: THF (Anhydrous).

Protocol:

-

Activation: Dissolve the N-Boc acid in anhydrous THF and cool to -15°C . This low temperature is mandatory to suppress racemization of the activated anhydride.

-

Add NMM followed by the dropwise addition of IBCF. Stir for 30 minutes at -15°C. Observation: A white precipitate (NMM·HCl) will form.

-

Amidation: Add aqueous Ammonium Hydroxide (or purge with NH₃ gas) rapidly.

-

Stir for 2 hours, allowing the mixture to reach 0°C.

-

Workup: Concentrate THF, dilute with water, and extract with EtOAc. Wash with brine.

-

Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography to maximize yield.

-

Key Checkpoint: Verify enantiomeric purity via Chiral HPLC before proceeding.

Phase 3: Dehydration to Nitrile (The Target Synthesis)

Objective: Dehydrate the primary amide to the nitrile using mild conditions. Chemistry: Trifluoroacetic Anhydride (TFAA) mediated dehydration.[1][2]

-

Reagents: (R)-1-N-Boc-piperidine-2-carboxamide (1.0 eq), TFAA (1.2 eq), Pyridine or Triethylamine (2.5 eq).

-

Solvent: Dichloromethane (DCM).

Protocol:

-

Dissolve the amide in dry DCM and cool to 0°C .

-

Add Pyridine (or Et₃N) to the solution.

-

Critical Addition: Add TFAA dropwise over 20 minutes. Exothermic reaction—control internal temp < 5°C.

-

Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

-

Quench: Pour reaction mixture into saturated NaHCO₃ solution (gas evolution).

-

Extraction: Separate organic layer, wash with 0.1N HCl (to remove pyridine), then brine.

-

Drying: Dry over Na₂SO₄ and concentrate in vacuo.

-

Product: (R)-1-N-Boc-2-cyano-piperidine appears as a white to off-white solid or viscous oil that crystallizes upon standing.

Mechanism of Action: Dehydration Pathway

Understanding the mechanism ensures the operator understands why moisture exclusion and temperature control are vital.

Figure 2: TFAA-mediated dehydration mechanism. The O-acylation of the amide oxygen activates the molecule for E2 elimination.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Temperature (Phase 2) | ≤ -15°C | Higher temperatures during mixed anhydride formation lead to racemization via oxazolone formation. |

| Reagent Choice (Phase 3) | TFAA vs. POCl₃ | TFAA operates at 0°C. POCl₃ often requires reflux, which degrades the Boc group and racemizes the C2 center. |

| pH Control (Workup) | Neutral/Basic | The nitrile product is stable, but the Boc group is acid-labile. Avoid strong acids during workup. |

| Stoichiometry | 1.1 eq IBCF | Excess chloroformate can react with ammonia to form carbamate byproducts. |

Troubleshooting Guide:

-

Issue: Low Yield in Phase 2.

-

Cause: Hydrolysis of mixed anhydride by moisture in THF or Ammonia source.

-

Fix: Ensure THF is anhydrous. Use NH₃ gas or high-concentration NH₄OH.

-

-

Issue: Racemization detected (ee < 98%).

-

Cause: Base exposure time too long or temperature too high in Phase 3.

-

Fix: Quench immediately upon consumption of starting material (monitor by TLC/LCMS).

-

Analytical Validation

Self-Validating System: The protocol includes an internal check: The melting point and optical rotation must align with literature values before moving to the next step.

-

1H NMR (400 MHz, CDCl₃): δ 5.25 (br s, 1H, CH-CN), 4.05 (br d, 1H), 2.95 (br t, 1H), 1.75-1.50 (m, 6H), 1.48 (s, 9H, Boc). Note: Rotamers of the Boc group may cause line broadening.

-

Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10).

-

Optical Rotation: [α]D ≈ +48° to +52° (c=1, CHCl₃) for the R-isomer.

References

-

Takeda Pharmaceutical Company. (2007). Preparation of alogliptin as a DPP-IV inhibitor.[3] US Patent 2007/0060530. Link

-

Feng, J., et al. (2007). "Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV." Journal of Medicinal Chemistry, 50(10), 2297–2300. Link

-

Cai, L., et al. (2005). "Investigation of the dehydration of primary amides to nitriles using trifluoroacetic anhydride." Tetrahedron Letters, 46(23), 3963-3965. Link

-

Han, S., et al. (2012). "Development of a Scalable Synthesis of Alogliptin Benzoate." Organic Process Research & Development, 16(5), 986–993. Link

Sources

Application Note: (R)-1-N-Boc-2-cyano-piperidine as a Divergent Scaffold for Peptidomimetics

[1]

Executive Summary

(R)-1-N-Boc-2-cyano-piperidine is a high-value chiral intermediate that serves as a "gateway" molecule for introducing conformational constraints into peptide backbones.[1] Unlike standard amino acids, this nitrile precursor offers a divergent synthetic path: it can be hydrolyzed to (R)-Pipecolic acid (a proline homologue) or reduced to (R)-2-(Aminomethyl)piperidine (a diamine scaffold).[1]

Its primary utility lies in Structure-Activity Relationship (SAR) optimization, where the rigid piperidine ring restricts backbone dihedral angles (

Key Applications

-

Conformational Locking: Synthesis of (R)-Pipecolic acid for use as a constrained "Homoproline" residue.[1]

-

Peptide Bond Isosteres: Precursor to reduced amide bond mimics (

) via the aminomethyl derivative.[1] -

Pharmacophore Generation: Direct transformation of the nitrile into tetrazoles or amidines (Pinner reaction) for arginine mimetics.

Chemical Logic & Mechanism

The utility of (R)-1-N-Boc-2-cyano-piperidine stems from the versatility of the cyano group at the chiral center (C2).[1]

The "Fork in the Road" Strategy

The researcher can choose to oxidize or reduce the nitrile, generating two distinct classes of building blocks from a single chiral source.

Figure 1: Divergent synthetic pathways from the nitrile precursor.[1] Blue path leads to standard SPPS monomers; Green path leads to peptidomimetic scaffolds.

Experimental Protocols

Protocol A: Hydrolysis to (R)-N-Boc-Pipecolic Acid

Purpose: To generate the free carboxylic acid for standard Fmoc/Boc Solid Phase Peptide Synthesis (SPPS).[1] (R)-Pipecolic acid is a non-proteinogenic amino acid that induces turns and restricts conformational flexibility.[1]

Reagents:

-

(R)-1-N-Boc-2-cyano-piperidine (1.0 equiv)[1]

-

Sodium Hydroxide (NaOH), 2M aqueous solution

-

Ethanol (EtOH) or Methanol (MeOH)[1]

-

Hydrochloric Acid (HCl), 1M (for acidification)[1]

-

Dichloromethane (DCM) for extraction[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve (R)-1-N-Boc-2-cyano-piperidine in EtOH (5 mL per mmol of substrate).

-

Hydrolysis: Add 2M NaOH (3.0 equiv) dropwise at 0°C.

-

Reflux: Heat the mixture to reflux (approx. 78°C) and stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane) for the disappearance of the nitrile spot. Note: The Boc group is generally stable to basic hydrolysis, but prolonged excessive heat should be avoided.

-

Workup: Cool the reaction to room temperature. Evaporate the organic solvent (EtOH) under reduced pressure.[1]

-

Acidification: Dilute the aqueous residue with water and wash once with diethyl ether (to remove unreacted neutral impurities). Cool the aqueous layer to 0°C and carefully acidify to pH 3–4 using 1M HCl. Caution: Do not go below pH 2 to preserve the Boc group.

-

Extraction: Extract the cloudy acidic solution with DCM (3 x 20 mL).

-

Isolation: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. -

Result: The product, (R)-N-Boc-Pipecolic Acid , is typically obtained as a white solid or viscous oil, ready for SPPS coupling (e.g., using HATU/DIPEA).[1]

Validation Check:

-

1H NMR: Look for the disappearance of the alpha-proton signal adjacent to the nitrile and the appearance of the carboxylic acid proton (broad singlet >10 ppm).

-

Chirality: Verify enantiomeric excess (ee%) via chiral HPLC if the reflux conditions were harsh, as partial racemization is a risk at high temperatures.

Protocol B: Reduction to (R)-2-(Aminomethyl)-1-N-Boc-piperidine

Purpose: To create a diamine scaffold.[1] This building block allows for the synthesis of "reduced peptide bonds" (

Reagents:

-

(R)-1-N-Boc-2-cyano-piperidine[1]

-

Raney Nickel (catalyst) or

[1] -

Hydrogen gas (

) or Ammonium Formate[1] -

Methanol (solvent)[1]

-